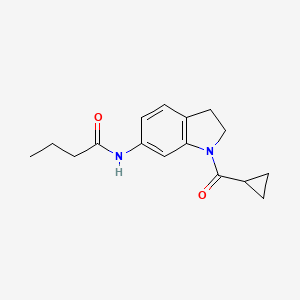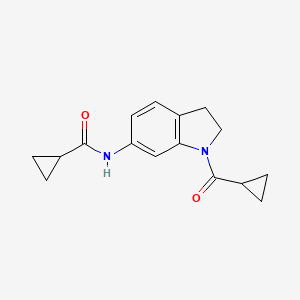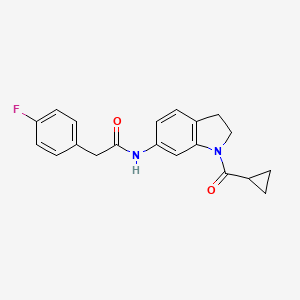
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide (CIPT-2) is a synthetic compound that has been used in a variety of scientific research applications. CIPT-2 is a small molecule that has been found to have a number of interesting biochemical and physiological effects, and is being used to study a variety of biological processes.
科学的研究の応用
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide has a variety of scientific research applications, including in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. This compound has also been used to study the effects of oxidative stress and inflammation, as well as to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the role of protein kinase C (PKC) in cellular signaling pathways.
作用機序
The exact mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide is not yet fully understood. However, it is believed that this compound works by binding to the protein kinase C (PKC) enzyme, which is involved in a number of cellular signaling pathways. By binding to PKC, this compound is thought to modulate the activity of this enzyme and thus alter the activity of the pathways in which it is involved.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, this compound has been found to reduce inflammation and oxidative stress, as well as to protect neurons from damage. Additionally, this compound has been found to reduce the activity of PKC, which is involved in a number of cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is that it is a relatively small molecule, which makes it easier to manipulate and study. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one of the main limitations of using this compound in lab experiments is that it is not easily soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide. For example, further research could be done to understand the exact mechanism of action of this compound and how it modulates the activity of PKC. Additionally, further research could be done to understand the effects of this compound on other cellular pathways and its potential therapeutic applications. Additionally, further research could be done to understand the effects of this compound on other proteins and enzymes, as well as its potential uses in drug discovery. Finally, research could be done to understand the effects of this compound on other diseases and conditions, such as cancer, diabetes, and cardiovascular disease.
合成法
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide was first synthesized by a group of researchers at the University of Colorado in 2009. The synthesis method of this compound involves the reaction of 5-amino-1H-indole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base, such as sodium carbonate. The reaction of the two compounds produces the desired product, this compound.
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17(11-15-2-1-9-23-15)19-14-6-5-12-7-8-20(16(12)10-14)18(22)13-3-4-13/h1-2,5-6,9-10,13H,3-4,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVMLTNXAHEBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536186.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2,4-dimethoxybenzamide](/img/structure/B6536193.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)






